1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-
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Overview
Description
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- is a chemical compound known for its significant antiviral properties. It is structurally related to purine derivatives and is often used in the synthesis of antiviral agents. This compound is particularly effective against viruses in the herpes family, including herpes simplex and cytomegalovirus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This process is followed by esterification with an L-valine derivative . The reaction conditions often include the use of organic solvents and catalysts to facilitate the condensation and esterification processes.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Scientific Research Applications
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various antiviral agents.
Biology: The compound is studied for its effects on viral replication and inhibition.
Medicine: It is a key component in antiviral medications used to treat infections caused by herpes viruses.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- involves its incorporation into viral DNA, leading to the termination of viral replication. The compound targets viral DNA polymerase, inhibiting its activity and preventing the synthesis of new viral DNA. This effectively halts the spread of the virus within the host .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral compound with a similar structure, used to treat herpes simplex and varicella-zoster viruses.
Ganciclovir: A related compound with enhanced activity against cytomegalovirus.
Valacyclovir: A prodrug of acyclovir, offering improved bioavailability.
Uniqueness
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- is unique due to its specific structural modifications, which enhance its antiviral activity and absorption. Its ability to target a broad range of herpes viruses makes it a valuable compound in antiviral therapy .
Properties
CAS No. |
74564-17-3 |
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Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[(6-aminopurin-9-yl)methoxy]propane-1,3-diol |
InChI |
InChI=1S/C9H13N5O3/c10-8-7-9(12-3-11-8)14(4-13-7)5-17-6(1-15)2-16/h3-4,6,15-16H,1-2,5H2,(H2,10,11,12) |
InChI Key |
ZADISRFYMTWQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COC(CO)CO)N |
Origin of Product |
United States |
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